1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrimidine intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of advanced polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone include other indole and pyrimidine derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and overall structure. This unique arrangement may confer distinct properties and activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHSPBUJWBVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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